GLS-1 Selectivity: IPN60090 vs. BPTES and CB-839
IPN60090 demonstrates complete selectivity for GLS-1 over the liver-type isoform GLS-2, a key differentiator from earlier GLS-1 inhibitors like BPTES. In a dual-coupled enzyme assay, IPN60090 inhibited purified recombinant human GLS-1 (GAC isoform) with an IC50 of 31 nM, while showing no detectable activity against GLS-2 up to 50,000 nM [1]. While BPTES is also a selective GLS-1 inhibitor, it suffers from very poor physicochemical properties (solubility <0.2 µM) that limit its in vivo utility [2].
| Evidence Dimension | GLS-1 vs. GLS-2 Selectivity (IC50) |
|---|---|
| Target Compound Data | GLS-1 IC50 = 31 nM; GLS-2 IC50 > 50,000 nM |
| Comparator Or Baseline | BPTES (Compound 2): GLS-1 IC50 = 25 nM; Solubility = 0.2 µM |
| Quantified Difference | IPN60090 GLS-2 selectivity index > 1,600-fold. BPTES is similarly selective for GLS-1 but exhibits significantly lower aqueous solubility (0.2 µM vs. IPN60090's 6 µM) [2]. |
| Conditions | Purified recombinant human GLS-1 (GAC isoform) dual-coupled enzyme assay; GLS-2 assay; aqueous solubility in phosphate buffer pH 7.4. |
Why This Matters
This confirms IPN60090 retains the essential GLS-1 selectivity of earlier probes but with dramatically improved physicochemical properties essential for in vivo studies.
- [1] Soth MJ, Le K, Di Francesco ME, et al. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. J Med Chem. 2020;63(21):12957-12977. View Source
- [2] Li J, et al. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents. Pharmacol Res. 2025. View Source
